1-アダマンタンカルボン酸イソプロピル

説明

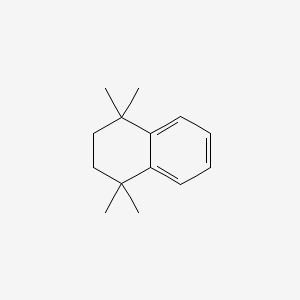

Isopropyl adamantane-1-carboxylate is a synthetic compound that has recently been gaining popularity in the scientific community due to its unique properties and potential applications. It is a carboxylic acid derivative of adamantane, a saturated hydrocarbon with a four-membered ring structure. It is a white solid that is soluble in organic solvents and has a melting point of approximately 70°C. Isopropyl adamantane-1-carboxylate is an important intermediate in the synthesis of a variety of compounds and has been used in various scientific research applications, including drug delivery, biochemistry, and cell biology.

科学的研究の応用

医薬品化学

1-アダマンタンカルボン酸イソプロピルは、新規医薬品の開発に利用できます。そのアダマンタンコアは、抗ウイルス薬および抗パーキンソン病薬であるアマンタジンと構造的に類似しています。この類似性から、ウイルスタンパク質や神経伝達物質受容体と相互作用する薬物の設計における潜在的な用途が示唆されます。 アダマンタン構造の安定性により、代謝分解に強い薬物を生成することもできます .

触媒開発

アダマンタン構造は、化学反応における触媒の足場として役立ちます。ケージ状構造の剛性により、触媒プロセスの選択性と効率を高める安定した環境が提供されます。 1-アダマンタンカルボン酸イソプロピルは、その官能基であるカルボン酸基により、触媒活性金属や他のエンティティを固定するために使用でき、水素化や炭素‐炭素結合形成などの反応を促進します .

ナノマテリアル

1-アダマンタンカルボン酸イソプロピルは、その堅牢性と高温耐性に優れているため、ナノマテリアルに組み込むことができます。ナノ粒子の表面特性を修飾して、安定性と機能性を向上させるために使用できます。 例えば、薬物送達システムで使用されるナノ粒子のより耐久性のあるコーティングを作成するために使用できます .

高エネルギー燃料および油

アダマンタン誘導体は、その高い熱安定性により、高エネルギー燃料および油の候補として適しています。 1-アダマンタンカルボン酸イソプロピルは、極端な条件下での燃料と潤滑油の性能と安定性を向上させる添加剤として検討できます .

生物活性化合物

アダマンタン誘導体のユニークな構造は、生物活性と関連付けられています。1-アダマンタンカルボン酸イソプロピルは、抗菌性や抗炎症性など、その潜在的な生物学的効果について調査することができます。 生物学的膜を透過する能力により、薬物分子の貴重な担体となる可能性もあります .

ダイヤモンド様ポリマー(ダイアモンドイド)

1-アダマンタンカルボン酸イソプロピルは、ダイヤモンド様の構造を持つポリマーであるダイアモンドイドの合成におけるモノマーとして役立ちます。これらの材料は、その優れた硬さと熱伝導率により、電子工学およびフォトニクスにおいて潜在的な用途があります。 カルボン酸基は重合のための反応部位を提供し、複雑なポリマーネットワークの作成を可能にします .

作用機序

Target of Action

Isopropyl adamantane-1-carboxylate is a derivative of adamantane, a tricyclic cage compound Adamantane derivatives are known to form coordination compounds with transition metals such as mn, ni, co, and zn . These coordination complexes could potentially interact with various biological targets.

Mode of Action

Adamantane derivatives are known to form mononuclear tris (carboxylate) coordination complexes . This suggests that Isopropyl adamantane-1-carboxylate might interact with its targets through coordination complex formation.

Biochemical Pathways

Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives . These derivatives can potentially affect various biochemical pathways.

Pharmacokinetics

The incorporation of adamantane fragments in pharmaceuticals is known to improve the lipophilicity and stability of drugs , which could potentially enhance the bioavailability of Isopropyl adamantane-1-carboxylate.

Result of Action

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Action Environment

The stability of adamantane derivatives is known to be influenced by factors such as temperature .

将来の方向性

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .

生化学分析

Biochemical Properties

Isopropyl adamantane-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative dehydrogenation processes . These interactions are primarily characterized by the formation of stable complexes, which can influence the reactivity and stability of the compound. Additionally, isopropyl adamantane-1-carboxylate can act as a substrate for radical-based functionalization reactions, leading to the formation of diverse functional groups .

Cellular Effects

Isopropyl adamantane-1-carboxylate has notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways by interacting with key proteins involved in these pathways . This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, isopropyl adamantane-1-carboxylate can impact cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of isopropyl adamantane-1-carboxylate involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . Additionally, isopropyl adamantane-1-carboxylate can activate certain enzymes, leading to enhanced catalytic activity and altered metabolic flux . These interactions can also result in changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isopropyl adamantane-1-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that isopropyl adamantane-1-carboxylate is relatively stable under standard laboratory conditions . Over extended periods, it can undergo degradation, leading to the formation of by-products that may have different biochemical properties. Long-term studies have also indicated that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of isopropyl adamantane-1-carboxylate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have also been observed, where the compound’s effects become more pronounced beyond a certain dosage level. These findings highlight the importance of dosage optimization in the application of isopropyl adamantane-1-carboxylate in therapeutic settings.

Metabolic Pathways

Isopropyl adamantane-1-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through oxidative dehydrogenation, leading to the formation of intermediate products that participate in further biochemical reactions . Additionally, isopropyl adamantane-1-carboxylate can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . These interactions can result in changes in metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of isopropyl adamantane-1-carboxylate within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, isopropyl adamantane-1-carboxylate can be distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of the compound can influence its activity and function, with certain cellular regions exhibiting higher concentrations of the compound .

Subcellular Localization

The subcellular localization of isopropyl adamantane-1-carboxylate is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, isopropyl adamantane-1-carboxylate may localize to the cytoplasm, nucleus, or mitochondria, where it interacts with biomolecules and influences cellular processes . The subcellular distribution of the compound can also affect its stability and degradation, further impacting its biochemical properties.

特性

IUPAC Name |

propan-2-yl adamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-9(2)16-13(15)14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSXMXGYVSYRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342882 | |

| Record name | Isopropyl 1-adamantanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24556-16-9 | |

| Record name | 1-Methylethyl tricyclo[3.3.1.13,7]decane-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24556-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl 1-adamantanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。